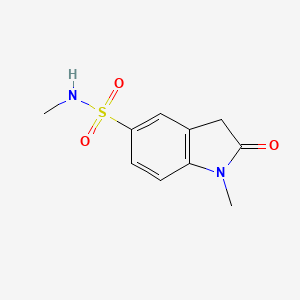![molecular formula C12H26N2O2 B6352863 Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate CAS No. 1099610-32-8](/img/structure/B6352863.png)
Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate is a chemical compound with the molecular formula C12H26N2O2 and a molecular weight of 230.35 g/mol . It is an ester derivative that features a dimethylamino group, making it a versatile compound in various chemical reactions and applications.
生化分析
Biochemical Properties
Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with carboxyl activating agents, facilitating the coupling of primary amines to yield amide bonds . This interaction is essential in peptide synthesis and protein crosslinking to nucleic acids . The nature of these interactions involves the formation of activated ester leaving groups, which are crucial for the subsequent biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of guanidine, which plays a role in cellular metabolism . Additionally, its role in peptide synthesis and protein crosslinking can impact gene expression and cell signaling pathways, leading to changes in cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves several key steps. It exerts its effects by binding to biomolecules and facilitating enzyme inhibition or activation. The compound acts as a carboxyl activating agent, creating an activated ester leaving group that is essential for the coupling of primary amines to carboxylic acids . This process involves the formation of a tetrahedral intermediate, which eventually leads to the desired amide product. The changes in gene expression and enzyme activity are a result of these molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. Threshold effects observed in studies indicate that there is a specific dosage range within which the compound is effective without causing harm . Toxic effects at high doses include disruptions in cellular metabolism and gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s role in peptide synthesis and protein crosslinking indicates its involvement in metabolic flux and changes in metabolite levels . These interactions are crucial for maintaining cellular homeostasis and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . The distribution pattern is essential for understanding its biochemical effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate typically involves the esterification of 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction parameters ensures the production of this compound with high purity and consistency.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing the active 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoic acid, which can further interact with cellular targets.
相似化合物的比较
Ethyl 3-dimethylaminopropionate: Similar in structure but lacks the additional dimethyl groups on the propyl chain.
Ethyl 3-(dimethylamino)acrylate: Contains an acrylate group instead of a propanoate group, leading to different reactivity and applications.
Uniqueness: Ethyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate is unique due to the presence of the dimethylamino group and the specific arrangement of its molecular structure, which imparts distinct chemical and biological properties. This makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
ethyl 3-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-6-16-11(15)7-8-13-9-12(2,3)10-14(4)5/h13H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRDJDPNRPVMMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

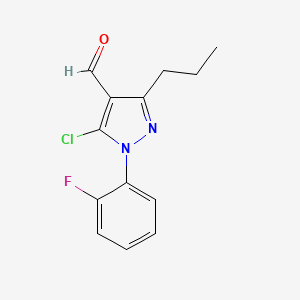
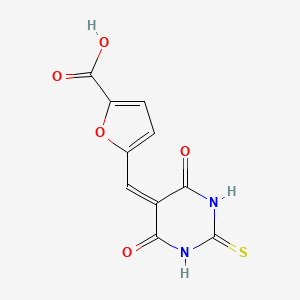
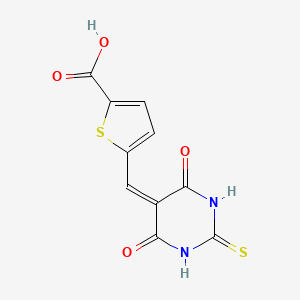
![tert-Butyl (S)-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6352808.png)
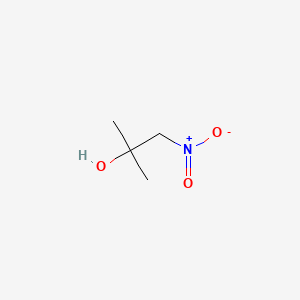

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)

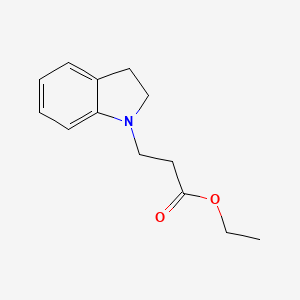
![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)
![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)
